Deshydroxyethoxy Ticagrelor-d7

Description

Properties

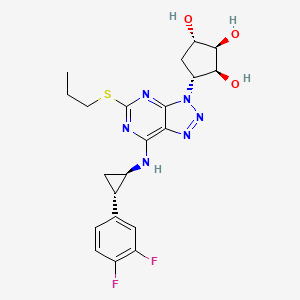

IUPAC Name |

(1S,2R,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F2N6O3S/c1-2-5-33-21-25-19(24-13-7-10(13)9-3-4-11(22)12(23)6-9)16-20(26-21)29(28-27-16)14-8-15(30)18(32)17(14)31/h3-4,6,10,13-15,17-18,30-32H,2,5,7-8H2,1H3,(H,24,25,26)/t10-,13+,14+,15-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLIQTKEYHWYGG-XUNGLMTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)O)NC4CC4C5=CC(=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)O)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F2N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220347-05-7 | |

| Record name | AR-C124910XX | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220347057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluometacyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTJ345Q434 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Liquid-Liquid Extraction (LLE) Protocol

Liquid-liquid extraction is the cornerstone of sample preparation due to its efficiency in separating hydrophobic analytes from aqueous biological matrices. The protocol involves:

-

Solvent Selection : A mixture of methyl tert-butyl ether (MTBE) and dichloromethane (3:1 v/v) is used to maximize recovery rates.

-

Internal Standards : Stable isotope-labeled analogs, Ticagrelor-d7 and Deshydroxyethoxy Ticagrelor-d7, are added to correct for variability during extraction and ionization.

-

Plasma Pretreatment : Human plasma samples are alkalized with ammonium hydroxide (pH 9.0) to enhance the partitioning of analytes into the organic phase.

Table 1: Recovery Rates for LLE

| Compound | Low QC (ng/mL) | Recovery (%) | High QC (ng/mL) | Recovery (%) |

|---|---|---|---|---|

| Ticagrelor | 7.46 | 99.7 | 756.3 | 97.8 |

| Deshydroxyethoxy Ticagrelor | 3.13 | 96.6 | 225.8 | 98.6 |

Chromatographic Separation and Mass Spectrometry

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is employed for high-resolution separation and detection.

Chromatographic Conditions

Mass Spectrometric Detection

Table 2: Mass Spectrometry Parameters

| Parameter | Ticagrelor | Deshydroxyethoxy Ticagrelor |

|---|---|---|

| Precursor Ion (m/z) | 523.20 | 479.20 |

| Product Ion (m/z) | 153.10 | 153.10 |

| Collision Energy (eV) | 25 | 28 |

Method Validation and Calibration

The bioanalytical method is validated per International Council for Harmonisation (ICH) guidelines to ensure reliability.

Linearity and Sensitivity

Precision and Accuracy

Intra- and inter-day precision (CV < 15%) and accuracy (85–115%) are validated across three QC levels.

Table 3: Precision and Accuracy Data

| Compound | QC Level (ng/mL) | Intra-Day CV (%) | Inter-Day CV (%) | Accuracy (%) |

|---|---|---|---|---|

| Ticagrelor | 7.46 | 3.2 | 4.2 | 99.6 |

| 502.2 | 2.6 | 2.6 | 97.8 | |

| Deshydroxyethoxy Ticagrelor | 3.13 | 5.3 | 1.2 | 101.3 |

| 225.8 | 2.7 | 1.2 | 98.6 |

Stability Studies

Stability assessments ensure analyte integrity under various storage and handling conditions.

Bench-Top and Autosampler Stability

Freeze-Thaw and Long-Term Stability

Table 4: Stability Results

| Condition | Ticagrelor (% Deviation) | Deshydroxyethoxy Ticagrelor (% Deviation) |

|---|---|---|

| Bench-Top (9h, RT) | 4.2 | 1.2 |

| Autosampler (114h, 10°C) | 3.4 | 3.5 |

| Freeze-Thaw (4 cycles) | 4.9 | 4.2 |

Applications in Pharmacokinetic Studies

This validated method supports critical applications:

Chemical Reactions Analysis

Types of Reactions: Deshydroxyethoxy Ticagrelor undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride, room temperature to elevated temperatures.

Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides), room temperature to elevated temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives. Substitution reactions may yield various substituted derivatives depending on the nucleophile or electrophile used .

Scientific Research Applications

Pharmacokinetics and Bioavailability

Deshydroxyethoxy Ticagrelor is crucial in pharmacokinetic studies aimed at understanding the absorption, distribution, metabolism, and excretion of Ticagrelor. Research indicates that the metabolite is formed during the metabolic breakdown of the parent compound in the liver, primarily via CYP3A4 enzymes.

Key Findings:

- Bioequivalence Studies: A study demonstrated that the pharmacokinetic parameters (Cmax and AUC) for Deshydroxyethoxy Ticagrelor were comparable to those of Ticagrelor itself, indicating similar bioavailability profiles .

- Stability Assessments: Stability tests showed that Deshydroxyethoxy Ticagrelor remains stable under various conditions, which is critical for developing reliable analytical methods for measuring its concentration in biological samples .

Clinical Efficacy and Safety Profiles

Deshydroxyethoxy Ticagrelor retains antiplatelet properties akin to its parent compound. Clinical trials have explored its efficacy in preventing cardiovascular events post-percutaneous coronary intervention (PCI).

Case Study Insights:

- In a cohort study involving patients treated with Ticagrelor post-PCI, adverse effects such as dyspnea and bleeding were monitored. The metabolite's role was highlighted as it contributes to the overall therapeutic effects observed in patients .

- A significant finding was that while Deshydroxyethoxy Ticagrelor is effective in inhibiting platelet aggregation, it also shares similar side effects with Ticagrelor, necessitating careful patient monitoring .

Data Tables

| Parameter | Ticagrelor | Deshydroxyethoxy Ticagrelor |

|---|---|---|

| Cmax (ng/mL) | 96.88 | 104.03 |

| AUC (0-48) | 101.84 | 105.77 |

| Mean Recovery (%) | 99.7 | 96.6 |

| Stability (at room temp) | Stable | Stable |

Mechanism of Action

Deshydroxyethoxy Ticagrelor exerts its effects by binding to the P2Y12 receptor on platelets, similar to Ticagrelor. This binding inhibits the adenosine diphosphate (ADP)-mediated activation of the receptor, preventing platelet aggregation. The inhibition of platelet aggregation reduces the risk of thrombotic events such as myocardial infarction and stroke .

Comparison with Similar Compounds

Clopidogrel

- Efficacy : In a network meta-analysis of 52,816 patients, Ticagrelor (via Deshydroxyethoxy Ticagrelor) reduced cardiovascular mortality by 21% compared to Clopidogrel, with similar bleeding risks (HR: 1.27 vs. 1.26 for major bleeding) .

- Safety : Ticagrelor-associated hemorrhagic adverse drug reactions (ADRs) were lower (9.70% vs. 12.65%) than Clopidogrel, particularly in gastrointestinal and vascular disorders .

Prasugrel

Cangrelor

- Structural Differences : Cangrelor’s phosphoryl group confers negative charge, preventing allosteric modulation of VPAC₁/VPAC₂ receptors—a unique property of Ticagrelor .

- Mechanistic Divergence : Cangrelor acts as a competitive P2Y₁₂ antagonist, while Ticagrelor and its metabolite stabilize distinct receptor conformations, leading to biased inverse agonism .

Unique Allosteric Modulation of VPAC Receptors

Ticagrelor and Deshydroxyethoxy Ticagrelor exhibit weak but specific negative allosteric modulation of VPAC₁/VPAC₂ receptors (22% and 39% inhibition at 30 µM, respectively), a feature absent in Cangrelor and other P2Y₁₂ inhibitors . Molecular dynamics simulations attribute this to interactions with Lys6.40/Arg6.40 residues in receptor transmembrane domains .

Metabolic and Stability Considerations

- CYP3A4 Dependency : Both Ticagrelor and Deshydroxyethoxy Ticagrelor are metabolized by CYP3A4, with allele-specific activity (e.g., CYP3A4*1B) influencing interpatient variability .

- Membrane Effects : Deshydroxyethoxy Ticagrelor increases platelet membrane rigidity via cholesterol redistribution, enhancing antiplatelet efficacy .

Biological Activity

Deshydroxyethoxy Ticagrelor, also known as AR-C124910XX, is an active metabolite of the antiplatelet agent Ticagrelor. Understanding its biological activity is crucial for optimizing therapeutic strategies in managing cardiovascular diseases, particularly in patients with acute coronary syndrome (ACS). This article reviews the pharmacological profile, metabolic pathways, and clinical implications of Deshydroxyethoxy Ticagrelor, supported by relevant data and case studies.

Overview of Ticagrelor and Its Metabolite

Ticagrelor is a reversible P2Y12 receptor antagonist that plays a significant role in preventing thrombotic events in patients with ACS. Unlike other antiplatelet drugs, Ticagrelor does not require metabolic activation, making it effective shortly after administration. The primary metabolic pathway involves the CYP3A4 enzyme, which converts Ticagrelor into Deshydroxyethoxy Ticagrelor .

Key Characteristics of Deshydroxyethoxy Ticagrelor

- Chemical Structure : Deshydroxyethoxy Ticagrelor is formed through dealkylation at the 5th position of the cyclopentane ring of Ticagrelor.

- Pharmacological Activity : It exhibits antiplatelet effects by inhibiting ADP-induced platelet aggregation. Studies indicate that it has a systemic exposure approximately 30-40% that of Ticagrelor itself .

Pharmacokinetics

The pharmacokinetic profile of Deshydroxyethoxy Ticagrelor reveals important insights into its absorption, distribution, metabolism, and excretion:

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 225.8 (HQC) |

| AUC0-48 (ng·h/mL) | 150.0 (MQC) |

| Mean Recovery (%) | 96.6% |

| Stability | Stable under various conditions |

Metabolism and Genetic Variability

The metabolism of Ticagrelor and its active metabolite is significantly influenced by genetic polymorphisms in the CYP3A4 gene. A study highlighted that different alleles of CYP3A4 can lead to varying plasma concentrations of both Ticagrelor and Deshydroxyethoxy Ticagrelor, affecting therapeutic outcomes . For instance:

- CYP3A4*11 : Higher intrinsic clearance compared to wild-type.

- CYP3A4*30 : Exhibits weak or no activity.

This genetic variability necessitates personalized medicine approaches to optimize dosing strategies for individual patients.

Clinical Implications

Deshydroxyethoxy Ticagrelor's biological activity has been linked to clinical outcomes in ACS patients:

- Efficacy : Clinical studies have shown that patients receiving Ticagrelor experience a reduced incidence of major cardiovascular events compared to those on clopidogrel .

- Adverse Effects : Common side effects include bleeding and dyspnea, with incidence rates reported at 5.4% and 13.8%, respectively . The relationship between plasma concentrations of Ticagrelor and these adverse effects underscores the importance of monitoring drug levels.

Case Studies

- Jordanian Patients Study :

- Bioequivalence Study :

Q & A

Q. What is the role of Deshydroxyethoxy Ticagrelor (AR-C124910XX) in Ticagrelor pharmacology, and how is it quantified in experimental studies?

Deshydroxyethoxy Ticagrelor is the primary active metabolite of Ticagrelor, formed via hepatic CYP3A4-mediated metabolism. It contributes to Ticagrelor's antiplatelet activity by reversibly binding to the P2Y12 receptor. Quantification typically involves high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) using validated protocols to ensure precision (e.g., internal standards like carbamazepine and reduced NADPH for enzymatic reactions) . Recovery studies for stability and accuracy are critical, with thresholds set at ≥95% recovery for analytical validity .

Q. What analytical methods are recommended for distinguishing Deshydroxyethoxy Ticagrelor from its parent compound in plasma samples?

Reverse-phase HPLC with UV detection at 220 nm is commonly used, with mobile phases optimized for resolving Ticagrelor and its metabolites. Sample preparation involves protein precipitation using acetonitrile or methanol, followed by centrifugation to isolate unbound fractions. Dialysis methods may be employed to assess protein binding, though limitations in sensitivity for low-concentration metabolites require validation with isotopic labeling or advanced detection systems .

Q. How do CYP3A4 polymorphisms influence the pharmacokinetics of Deshydroxyethoxy Ticagrelor in diverse populations?

CYP3A4 genetic variants (e.g., CYP3A41G, CYP3A422) significantly alter metabolic rates, impacting plasma concentrations of Deshydroxyethoxy Ticagrelor. In vitro studies using human liver microsomes or recombinant enzymes are critical for identifying slow vs. rapid metabolizers. For example, CYP3A41G heterozygotes show 1.5-fold higher metabolite exposure compared to wild-type alleles in Han Chinese populations .

Advanced Research Questions

Q. How should researchers design experiments to assess the stability and bioavailability of Deshydroxyethoxy Ticagrelor in solid dispersion formulations?

A factorial design (e.g., 2³ factorial) is recommended to optimize variables like polymer type, drug-loading ratio, and dissolution media. Responses such as disintegration time (<30 seconds) and dissolution rate (>80% within 15 minutes) should be prioritized. Statistical tools like Design Expert® 13 enable response surface modeling to identify optimal conditions while minimizing variability .

Q. What methodological considerations resolve contradictions in preclinical data on Deshydroxyethoxy Ticagrelor’s anti-atherosclerotic effects?

In murine models of advanced atherosclerosis, while Deshydroxyethoxy Ticagrelor did not significantly reduce aortic lesion size (p=0.07), it decreased necrotic core area by 40% and increased fibrous cap thickness by 25% compared to controls. Researchers must distinguish between structural and compositional endpoints, using histopathology and immunohistochemistry (e.g., α-SMA staining for cap stability) to validate mechanistic claims .

Q. How do researchers address variability in unbound fraction measurements of Deshydroxyethoxy Ticagrelor during pharmacokinetic studies?

Equilibrium dialysis with LC-MS/MS is the gold standard, but nonspecific adsorption (NSA) to dialysis membranes can introduce bias. Pre-saturating membranes with blank plasma or adding albumin to dialysate buffers reduces NSA. Recovery validation across concentration ranges (e.g., 10–1000 ng/mL) ensures linearity, with acceptance criteria for precision (CV <15%) and accuracy (85–115%) .

Q. What experimental strategies mitigate bleeding risks associated with Deshydroxyethoxy Ticagrelor in dual antiplatelet therapy (DAPT) regimens?

Preclinical models should incorporate bleeding time assays (e.g., tail transection in mice) alongside efficacy endpoints. In clinical extrapolation, pharmacokinetic/pharmacodynamic (PK/PD) modeling using platelet reactivity units (PRU) can identify therapeutic windows (e.g., PRU <85 for efficacy vs. PRU >200 for bleeding risk). Dose adjustments based on CYP3A4 genotype may further personalize therapy .

Q. How do researchers validate the clinical relevance of in vitro findings on Deshydroxyethoxy Ticagrelor’s apoptotic effects in macrophages?

RAW 264.7 macrophage assays showing reduced oxLDL uptake (30% inhibition at 10 µM) must be corroborated with in vivo fluorescence imaging of atherosclerotic plaques in ApoE−/− mice. Co-localization studies (e.g., TUNEL staining for apoptosis and CD68 for macrophages) strengthen mechanistic links between metabolite exposure and plaque stabilization .

Data Interpretation and Contradictions

Q. Why do some studies report discordant outcomes on Deshydroxyethoxy Ticagrelor’s efficacy in reducing ischemic events versus bleeding risk?

Meta-analyses of trials like PLATO and PEGASUS highlight aspirin dose dependency: low-dose aspirin (75–100 mg/day) enhances efficacy (HR 0.84 for cardiovascular death), while high-dose aspirin (>300 mg/day) negates benefits (HR 1.27). Stratified analysis by aspirin dose and CYP3A4 activity is essential to reconcile disparities .

Q. How should researchers interpret regional variability in Deshydroxyethoxy Ticagrelor’s clinical performance observed in registries?

For example, in Polish STEMI registries, ticagrelor use was low (10.1%) but increased to 43.1% in high-adoption centers. Confounding factors include delayed precathlab administration (2.3% vs. 17.9% in high-use centers) and periprocedural switching protocols. Propensity score matching or instrumental variable analysis can adjust for selection bias .

Methodological Rigor and Reporting

Q. What are the best practices for documenting Deshydroxyethoxy Ticagrelor’s stability in aqueous suspensions for enteral administration?

In-use stability studies should assess degradation products (e.g., hydrolytic byproducts) over 2 hours using HPLC-UV at 25°C. Acceptance criteria include <5% degradation and ≥95% recovery. PVC syringe compatibility must be tested to avoid adsorption losses .

Q. How can researchers optimize translational relevance of murine data on Deshydroxyethoxy Ticagrelor to human atherosclerosis?

Female ApoE−/− mice fed a high-fat diet for 25 weeks mimic advanced plaque morphology but lack human-like rupture events. Supplementing with tandem stenosis surgery or angiotensin II infusion induces plaque instability, improving clinical translatability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.